molecular formula C14H21ClN2O2 B1382229 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea CAS No. 1803610-30-1

1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea

Cat. No.: B1382229
CAS No.: 1803610-30-1
M. Wt: 284.78 g/mol
InChI Key: CNARJEGMJJOOCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 1-(benzyloxy)-2-methylpropan-2-amine with 2-chloroethyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-methyl-1-phenylmethoxypropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,17-13(18)16-9-8-15)11-19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNARJEGMJJOOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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